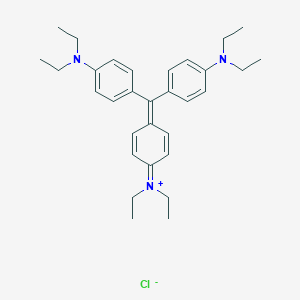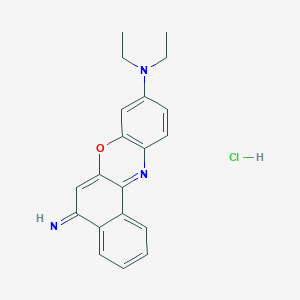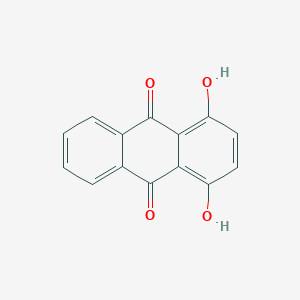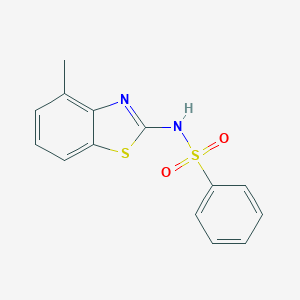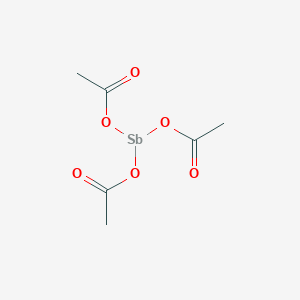
Antimony triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony triacetate, also known as antimony(III) acetate, is a chemical compound with the formula Sb(CH₃CO₂)₃. It appears as a white powder and is moderately soluble in water. This compound is primarily used as a catalyst in the production of polyesters .
Mechanism of Action
Antimony triacetate, also known as Antimony(III) acetate, is a compound of antimony with the chemical formula of Sb(CH3CO2)3 . It is a white powder, moderately water-soluble, and is used as a catalyst in the production of polyesters .
Target of Action
It is suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .
Mode of Action
The exact mode of action of this compound is still unclear. Some studies suggest that trivalent antimony is formed from the complexes of pentavalent antimony in the weakly reductive milieu of the blood .
Biochemical Pathways
It is suggested that antimony may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways .
Pharmacokinetics
It is known that the compound is moderately water-soluble , which may impact its bioavailability.
Result of Action
It is known to cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hot humid weather increases the compound’s corrosiveness .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Antimony Triacetate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony triacetate can be synthesized through the reaction of antimony(III) oxide with acetic anhydride. The reaction proceeds as follows: [ \text{Sb}_2\text{O}_3 + 3 \text{C}_4\text{H}_6\text{O}_3 \rightarrow 2 \text{Sb(CH}_3\text{CO}_2\text{)}_3 ]
Industrial Production Methods: In an industrial setting, antimony powder and acetic anhydride are dispersed in an anhydrous inert solvent such as toluene. A suitable catalyst is added, and air or oxygen is introduced to facilitate oxidation. After the reaction is complete, the mixture is filtered, and the filtrate is cooled and crystallized to obtain this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced by various reducing agents, leading to the formation of antimony(III) or antimony(0) compounds.
Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide under alkaline conditions can oxidize antimony(III) to antimony(V).
Reduction: Reducing agents like aluminum and iron can reduce antimony(III) to antimony(0).
Substitution: Various ligands can replace the acetate groups under appropriate conditions.
Major Products:
Oxidation: Antimony(V) compounds.
Reduction: Elemental antimony or antimony(III) compounds.
Substitution: Compounds with different ligands replacing the acetate groups.
Scientific Research Applications
Antimony triacetate has several applications in scientific research:
Biology: Research into antimony compounds often explores their potential biological activities and interactions with biological molecules.
Medicine: Antimony compounds have been investigated for their potential therapeutic uses, including their role in treating parasitic infections.
Comparison with Similar Compounds
- Antimony(III) oxide (Sb₂O₃)
- Antimony(III) chloride (SbCl₃)
- Antimony(III) tris(monothioacetate)
Comparison:
- Antimony(III) oxide: Unlike antimony triacetate, antimony(III) oxide is primarily used as a flame retardant and in the production of glass and ceramics.
- Antimony(III) chloride: This compound is used in the production of other antimony compounds and as a catalyst in organic synthesis.
- Antimony(III) tris(monothioacetate): This compound is more stable in water compared to this compound, but both have similar molecular structures and coordination environments .
This compound stands out due to its specific use as a catalyst in polyester production and its moderate water solubility, which differentiates it from other antimony compounds .
Properties
CAS No. |
6923-52-0 |
|---|---|
Molecular Formula |
C2H4O2Sb |
Molecular Weight |
181.81 g/mol |
IUPAC Name |
antimony(3+);triacetate |
InChI |
InChI=1S/C2H4O2.Sb/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
FHUCUPVQDUPROK-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sb+3] |
Canonical SMILES |
CC(=O)O.[Sb] |
Key on ui other cas no. |
6923-52-0 3643-76-3 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
SB(OOCCH3)3, Acetic acid trianhydride with antimonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


